

Spectroscopic data (NMR, IR, MS) for Ethyl 2-chloroethylcarbamate characterization.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-chloroethylcarbamate*

Cat. No.: *B1360068*

[Get Quote](#)

Spectroscopic Characterization of Ethyl 2-chloroethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **Ethyl 2-chloroethylcarbamate**. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The structural confirmation of **Ethyl 2-chloroethylcarbamate** is achieved through the combined application of ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. The quantitative data obtained from these analytical techniques are summarized in the tables below for ease of reference and comparison.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (ethyl)	1.25	Triplet	7.1	3H
-CH ₂ - (ethyl)	4.15	Quartet	7.1	2H
-NH-	5.2 (broad)	Singlet	-	1H
-CH ₂ -Cl	3.65	Triplet	5.5	2H
-N-CH ₂ -	3.50	Quartet	5.5	2H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
-CH ₃ (ethyl)	14.5
-CH ₂ - (ethyl)	61.5
-CH ₂ -Cl	42.0
-N-CH ₂ -	43.5
C=O (carbamate)	156.5

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H Stretch	3330	Medium, Sharp
C-H Stretch (aliphatic)	2980, 2940	Medium
C=O Stretch (carbamate)	1710	Strong
N-H Bend	1540	Medium
C-O Stretch	1250	Strong
C-N Stretch	1050	Medium
C-Cl Stretch	780	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here corresponds to electron ionization (EI) mass spectrometry.

Fragment Ion (m/z)	Relative Intensity (%)	Assignment
151	5	[M] ⁺ (³⁵ Cl isotope)
153	1.6	[M] ⁺ (³⁷ Cl isotope)
106	100	[M - CH ₂ Cl] ⁺
88	40	[M - C ₂ H ₄ Cl] ⁺
62	30	[C ₂ H ₄ NO] ⁺
44	50	[C ₂ H ₄ N] ⁺
29	60	[C ₂ H ₅] ⁺

Experimental Protocols

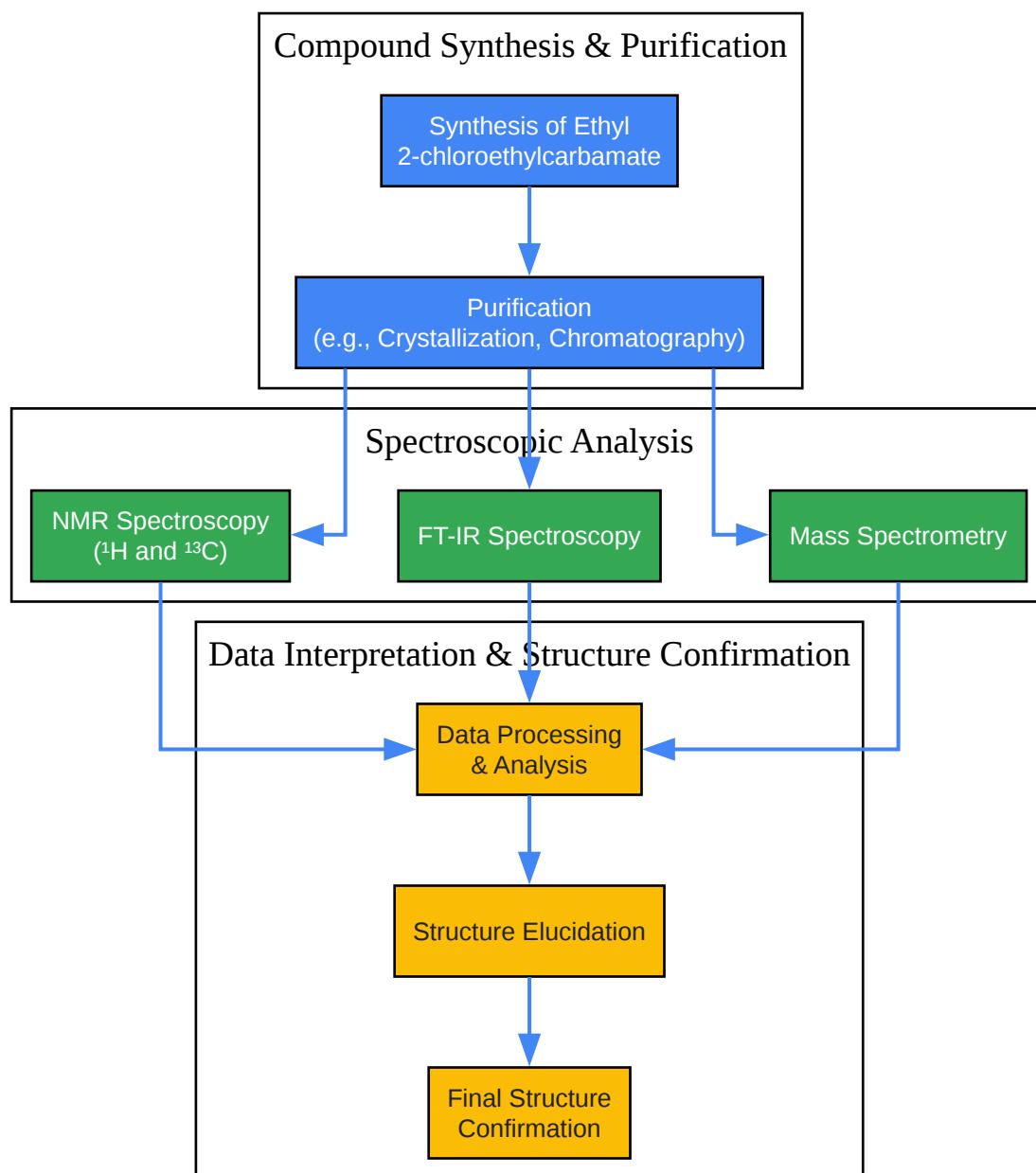
The following sections describe the methodologies for the acquisition of the spectroscopic data presented above.

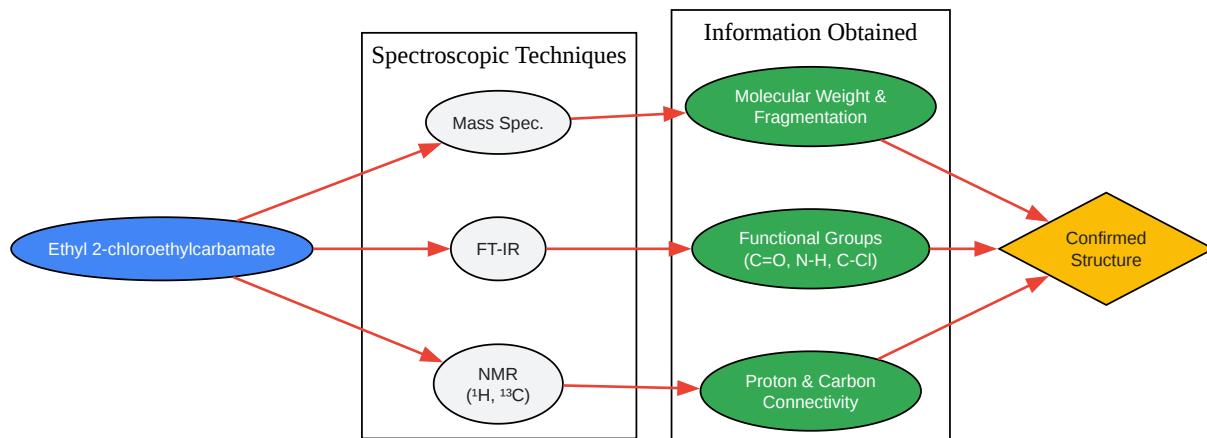
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 2-chloroethylcarbamate** (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl_3 , 0.5-0.7 mL), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). Both ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ^1H NMR, standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **Ethyl 2-chloroethylcarbamate** sample is placed directly onto the ATR crystal. The spectrum is acquired over a range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)


Electron Ionization (EI) mass spectra are obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl 2-chloroethylcarbamate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Ethyl 2-chloroethylcarbamate characterization.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360068#spectroscopic-data-nmr-ir-ms-for-ethyl-2-chloroethylcarbamate-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com